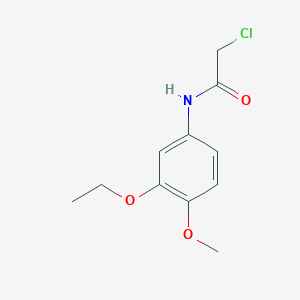![molecular formula C12H13NOS B7557899 [3-(Thiophen-3-ylmethylamino)phenyl]methanol](/img/structure/B7557899.png)
[3-(Thiophen-3-ylmethylamino)phenyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(Thiophen-3-ylmethylamino)phenyl]methanol, also known as TMM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. TMM is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 235.3 g/mol.
Wissenschaftliche Forschungsanwendungen
[3-(Thiophen-3-ylmethylamino)phenyl]methanol has been used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to have potential applications as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. This compound has also been used as a fluorescent probe for the detection of metal ions, such as copper and zinc, in biological samples.
Wirkmechanismus
The mechanism of action of [3-(Thiophen-3-ylmethylamino)phenyl]methanol is not fully understood, but it is believed to act as an inhibitor of various enzymes and proteins. One study has shown that this compound inhibits the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter. This inhibition leads to an increase in the concentration of acetylcholine in the brain, which may be beneficial for the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which may be beneficial for the treatment of oxidative stress-related diseases. This compound has also been shown to have anti-inflammatory properties, which may be beneficial for the treatment of inflammatory diseases. Additionally, this compound has been shown to have neuroprotective effects, which may be beneficial for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
[3-(Thiophen-3-ylmethylamino)phenyl]methanol has several advantages for lab experiments. It is easy to synthesize, and its purity can be easily determined by various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. This compound is also stable under various conditions and can be stored for long periods without significant degradation. However, this compound has some limitations for lab experiments. It is not water-soluble, which may limit its applications in aqueous environments. Additionally, this compound has not been extensively studied in vivo, which may limit its potential applications as a drug candidate.
Zukünftige Richtungen
There are several future directions for the research on [3-(Thiophen-3-ylmethylamino)phenyl]methanol. One direction is to study its potential applications as a drug candidate for the treatment of various diseases. Further studies are needed to determine its efficacy and safety in vivo. Another direction is to study its potential applications as a fluorescent probe for the detection of metal ions in biological samples. Additionally, further studies are needed to understand the mechanism of action of this compound and its biochemical and physiological effects.
Synthesemethoden
[3-(Thiophen-3-ylmethylamino)phenyl]methanol can be synthesized by the reaction of 3-(thiophen-3-ylmethylamino)phenylboronic acid and paraformaldehyde in the presence of a palladium catalyst. The reaction takes place in a solvent such as ethanol or methanol and is typically carried out under reflux conditions. The resulting product is then purified by recrystallization to obtain pure this compound.
Eigenschaften
IUPAC Name |
[3-(thiophen-3-ylmethylamino)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NOS/c14-8-10-2-1-3-12(6-10)13-7-11-4-5-15-9-11/h1-6,9,13-14H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSFGAMFPPOPQHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NCC2=CSC=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[3-chloro-2-(1,2,4-triazol-1-yl)phenyl]acetamide](/img/structure/B7557829.png)
![[2-[(5-Methylthiophen-2-yl)methylamino]phenyl]methanol](/img/structure/B7557841.png)
![2-chloro-N-[4-(methylcarbamoylamino)phenyl]acetamide](/img/structure/B7557844.png)

![2-chloro-N-[3-(1H-pyrazol-5-yl)phenyl]acetamide](/img/structure/B7557858.png)
![N-methyl-2-[4-(pyridin-4-ylmethylamino)phenyl]acetamide](/img/structure/B7557864.png)
![2-chloro-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]acetamide](/img/structure/B7557871.png)

![[2-(Pyridin-3-ylmethylamino)phenyl]methanol](/img/structure/B7557883.png)
![Methyl 4-chloro-3-[4-(furan-2-yl)butan-2-ylamino]benzoate](/img/structure/B7557891.png)
![3-[2-[(2-Chloroacetyl)amino]phenoxy]propanamide](/img/structure/B7557906.png)
![2-chloro-N-[1-(2-methoxyethyl)pyrazol-4-yl]acetamide](/img/structure/B7557914.png)

![4-[3-[3-(Hydroxymethyl)anilino]butyl]phenol](/img/structure/B7557924.png)